![molecular formula C23H32O5 B1667076 Bimatoprost Acid CAS No. 38344-08-0](/img/structure/B1667076.png)
Bimatoprost Acid
Overview
Description
Bimatoprost is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open angle glaucoma or ocular hypertension .
Synthesis Analysis
A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .Molecular Structure Analysis
Bimatoprost has a molecular formula of CHNO with an average mass of 415.566 Da and a Monoisotopic mass of 415.272247 Da .Chemical Reactions Analysis
Bimatoprost is stereo-chemically similar to other prostaglandin-F 2α (PGF 2α) analogs, including Latanoprost, Travoprost, and Unoprostone. The only chemical difference is that Bimatoprost has an ethyl amide instead of an isopropyl-ester on the C-1 carbon of the α-chain .Physical And Chemical Properties Analysis
Bimatoprost has a density of 1.1±0.1 g/cm 3, a boiling point of 629.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Scientific Research Applications
Antiglaucoma Agent
Bimatoprost Acid, also known as Bimatoprost (BMT), is an antiglaucoma agent . It is used topically (as eye drops) to control the progression of glaucoma and in the management of ocular hypertension .
Stability Studies
Bimatoprost Acid has been the subject of stress stability studies . These studies were performed using hydrolytic (acid & alkali) and oxidative degradation products . The structure elucidation and pathway of degradation were presented .
Development of Validated Stability Indicating Methods
Simple, sensitive, and accurate stability-indicating densitometric RP-TLC and RP HPLC-UV methods were developed and validated for the analysis of Bimatoprost Acid . These methods are based on reversed phase thin-layer and liquid chromatographic separation of BMT from hydrolytic and oxidative degradation products .
Quality Control
The research work on Bimatoprost Acid has great value for quality control . The methods developed were successfully applied for the quantification of BMT in drug substance and ophthalmic solution with acceptable accuracy and precisions .
Stability Studies of BMT
Stress degradation studies on Bimatoprost and the development of validated stability indicating densitometric RP-TLC and HPLC methods have been conducted . These studies provide valuable information about the stability of Bimatoprost under various conditions .
Pharmaceutical Chemistry
Bimatoprost Acid is a significant compound in the field of pharmaceutical chemistry . It is used in the development of various pharmaceutical products, particularly in ophthalmic solutions .
Mechanism of Action
Target of Action
Bimatoprost Acid, a metabolite of Bimatoprost, is a prostaglandin analog . It primarily targets the prostamide receptors . These receptors play a crucial role in the regulation of intraocular pressure .
Mode of Action
Bimatoprost Acid interacts with its targets, the prostamide receptors, and stimulates the rate of aqueous humor flow . This interaction results in a reduction in the tonographic resistance to outflow . Thus, Bimatoprost Acid enhances the pressure-sensitive outflow pathway .
Biochemical Pathways
Bimatoprost Acid affects the biochemical pathways related to the production and flow of aqueous humor in the eye . It appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The downstream effects include the reduction of intraocular pressure and the enhancement of both conventional and uveoscleral outflow .
Pharmacokinetics
Bimatoprost is rapidly absorbed into the eye and hydrolyzed to its active form, Bimatoprost Acid . After systemic absorption, Bimatoprost undergoes oxidation, N-deethylation, and glucuronidation, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of Bimatoprost . The pharmacokinetic profile of Bimatoprost indicates that it is absorbed and eliminated quickly from the systemic circulation following ocular dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .
Result of Action
The primary result of Bimatoprost Acid’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by mildly stimulating the rate of aqueous humor flow and reducing the tonographic resistance to outflow . Bimatoprost Acid is also indicated to treat eyelash hypotrichosis .
Action Environment
The action, efficacy, and stability of Bimatoprost Acid are influenced by various environmental factors within the eye. The ocular environment, including the presence of enzymes like COX-2 and CYP3A4, plays a crucial role in the metabolism of Bimatoprost to Bimatoprost Acid . The intraocular pressure and the rate of aqueous humor flow also significantly impact the drug’s efficacy .
Safety and Hazards
Future Directions
Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost, a prostaglandin analogue with ocular hypotensive activity. The implant, administered intracamerally, involves the use of a biodegradable, solid polymer drug delivery system for slow, sustained drug release, designed to lower intraocular pressure (IOP) over a 4- to 6-months period .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-KDACTHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316541 | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimatoprost Acid | |
CAS RN |
38344-08-0 | |
Record name | Bimatoprost acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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